molecular formula C17H25N3O2S B2930173 4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(piperidine-1-carbonyl)morpholine CAS No. 2415552-80-4

4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2930173
CAS No.: 2415552-80-4
M. Wt: 335.47
InChI Key: FSGARGYHOQBWFW-UHFFFAOYSA-N
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Description

“4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(piperidine-1-carbonyl)morpholine” is a complex organic compound that features a unique combination of a cyclopenta[d][1,3]thiazole ring, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(piperidine-1-carbonyl)morpholine” typically involves multi-step organic reactions. The key steps may include:

    Formation of the cyclopenta[d][1,3]thiazole ring: This can be achieved through the cyclization of appropriate thioamide and diene precursors under acidic or basic conditions.

    Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced to the cyclopenta[d][1,3]thiazole ring.

    Formation of the morpholine ring:

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(piperidine-1-carbonyl)morpholine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs or as a tool in biochemical studies.

Medicine

In medicine, the compound may have potential therapeutic applications. It could be studied for its effects on various biological targets, such as enzymes or receptors, and its potential to treat diseases.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique structure could impart desirable properties to materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of “4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(piperidine-1-carbonyl)morpholine” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(piperidine-1-carbonyl)pyrrolidine
  • **4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(piperidine-1-carbonyl)piperazine

Uniqueness

The uniqueness of “4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(piperidine-1-carbonyl)morpholine” lies in its specific combination of functional groups and ring structures. This unique arrangement can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c21-17(20-7-2-1-3-8-20)14-11-19(9-10-22-14)12-16-18-13-5-4-6-15(13)23-16/h14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGARGYHOQBWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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